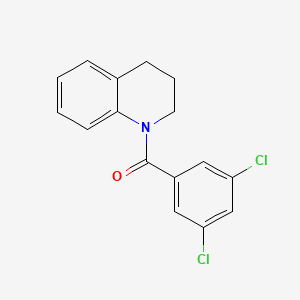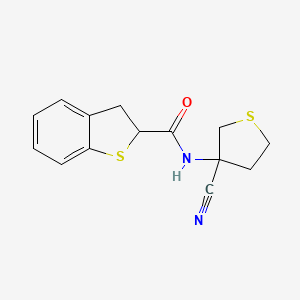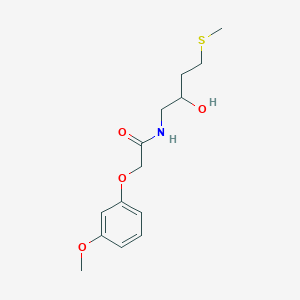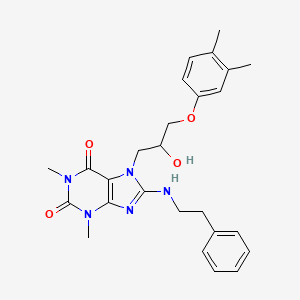
1-(3,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (DCBTQ) is an organic compound that is used in various scientific research applications. It is a derivative of the tetrahydroquinoline family and has a wide range of biochemical and physiological effects. DCBTQ is synthesized in the laboratory and is used in a variety of laboratory experiments.
科学的研究の応用
Synthesis and Chemical Properties
Tetrahydroquinoline derivatives are synthesized through various methods, providing foundational structures for further chemical modifications and applications in drug development and synthetic chemistry. For instance, Kametani et al. (1965) explored the synthesis of azabenzenomorphane and related compounds, including tetrahydroquinoline derivatives, to test analgesic actions, illustrating the utility of tetrahydroquinoline in synthesizing biologically active compounds (Kametani, Kigasawa, & Hayasaka, 1965). Similarly, Liu et al. (2015) discussed novel strategies for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, highlighting the importance of tetrahydroisoquinoline scaffolds in the synthesis of natural products and their bioactive derivatives (Liu, Liu, Jin, Guo, & Zhao, 2015).
Biological Activity and Applications
Tetrahydroquinoline derivatives exhibit various biological activities, making them significant in the development of therapeutic agents. The study by Mohler et al. (2006) discovered antiglioma activity in biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating their potential in cancer therapy (Mohler, Kang, Hong, Patil, Kirichenko, Li, Rakov, Geisert, & Miller, 2006). Kotake et al. (1995) found 1-benzyl-1,2,3,4-tetrahydroisoquinoline as a novel endogenous amine in mouse brain and parkinsonian CSF, suggesting its relevance to neurological diseases and potential as a Parkinsonism-inducing agent (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).
Catalysis and Chemical Reactions
In catalysis and chemical reactions, tetrahydroquinoline derivatives serve as key intermediates. The work by Iimuro et al. (2013) on the asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes to synthesize optically active tetrahydroisoquinolines underscores their utility in producing chiral molecules for pharmaceutical applications (Iimuro, Yamaji, Kandula, Nagano, Kita, & Mashima, 2013).
Material Science and Inclusion Chemistry
Tetrahydroquinoline derivatives also find applications in material science and inclusion chemistry. Rahman et al. (2004) described the synthesis of a tetrahalo aryl host derived from tetrahydroquinoline, demonstrating its role in forming crystalline lattice inclusion compounds with various guests, highlighting the potential of tetrahydroquinoline derivatives in developing new materials (Rahman, Bishop, Craig, & Scudder, 2004).
特性
IUPAC Name |
(3,5-dichlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-13-8-12(9-14(18)10-13)16(20)19-7-3-5-11-4-1-2-6-15(11)19/h1-2,4,6,8-10H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIVAVFXMBDDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)
![1-[(3-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2695508.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2695510.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea](/img/structure/B2695511.png)
![2-(2-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2695512.png)
![(E)-4-(Dimethylamino)-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-enamide](/img/structure/B2695513.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)

![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)
